molecular formula C9H7ClO B154136 5-Chloro-1-indanone CAS No. 42348-86-7

5-Chloro-1-indanone

Cat. No.: B154136
CAS No.: 42348-86-7
M. Wt: 166.6 g/mol
InChI Key: MEDSHTHCZIOVPU-UHFFFAOYSA-N
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Description

5-Chloro-1-indanone (CAS 42348-86-7) is a chlorinated bicyclic ketone with the molecular formula C₉H₇ClO and a molecular weight of 166.60 g/mol . Its IUPAC name is 5-chloro-2,3-dihydro-1H-inden-1-one, and it features a planar indanone backbone with a chlorine substituent at the 5-position . This compound is synthesized via Friedel-Crafts acylation using 3-chlorophenylpropionic acid as a precursor, with zinc chloride (ZnCl₂) as a catalyst in methylene chloride solvent . Modern methods emphasize environmental sustainability by avoiding strong acids and minimizing wastewater .

Preparation Methods

Cyclization of 1-(4-Chlorophenyl)-2-Propene-1-One with Hydrogen Chloride

The cyclization of 1-(4-chlorophenyl)-2-propene-1-one under hydrogen chloride (HCl) gas represents a high-yield route to 5-chloro-1-indanone. In this method, 1-(4-chlorophenyl)-2-propene-1-one is dissolved in toluene and cooled to -5°C before HCl gas is introduced at 0.1 L/min. The exothermic reaction raises the temperature to 5–10°C, requiring precise thermal control to prevent side reactions. After 4 hours at 0–5°C and 0.2–0.25 MPa pressure, the residual starting material drops to 0.3%, yielding 95.1% pure product after neutralization with sodium hydroxide .

Key advantages include the avoidance of metal catalysts and the use of inexpensive reagents. However, the need for high-pressure equipment and HCl gas handling poses safety challenges. A notable optimization involves maintaining sub-10°C temperatures during HCl infusion to suppress oligomerization byproducts. Post-reaction neutralization with 5% NaOH ensures the removal of excess HCl, though this step generates aqueous waste requiring treatment .

Acid-Catalyzed Cyclization of 3,4'-Dichloropropiophenone

This method employs aprotic acid catalysts (e.g., AlCl₃, ZnCl₂) and phase transfer agents (e.g., tetrabutylammonium chloride) to cyclize 3,4'-dichloropropiophenone. The reaction proceeds in two stages: (1) heating the substrate with AlCl₃ to 100°C to form a molten mixture, followed by (2) adding the phase transfer catalyst and heating to 160°C for 3–4 hours. High-performance liquid chromatography (HPLC) monitoring confirms completion when starting material residues fall below 0.1% .

Table 1: Reaction Conditions and Yields for Acid-Catalyzed Cyclization

Catalyst SystemTemperature (°C)Time (h)Yield (%)Purity (%)
AlCl₃ + TBAC*160492.599.2
ZnCl₂ + TOAC†150588.798.5
Fe(CF₃SO₃)₃ + TBAB‡1802.590.198.8

*TBAC: Tetrabutylammonium chloride; †TOAC: Trioctylmethylammonium chloride; ‡TBAB: Tetrabutylammonium bromide .

Phase transfer catalysts enhance mass transfer in the viscous molten phase, reducing reaction times by 30–40%. Post-reaction workup involves quenching in ice-cold water, followed by toluene extraction and activated carbon decolorization. This method achieves yields exceeding 90% but generates stoichiometric amounts of aluminum waste, necessitating efficient recycling protocols .

Friedel-Crafts Acylation of 3-Chlorophenylpropionic Acid

The Friedel-Crafts route begins with 3-chlorobenzaldehyde, which undergoes condensation with propionic acid derivatives (e.g., diethyl malonate) to form 3-chlorophenylpropionic acid. Subsequent intramolecular acylation using Brønsted or Lewis acids (e.g., H₂SO₄, FeCl₃) yields this compound. For example, refluxing 3-chlorophenylpropionic acid with concentrated H₂SO₄ at 120°C for 6 hours produces the target compound in 85–89% yield .

Table 2: Friedel-Crafts Acylation Parameters

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄None120687.3
FeCl₃Toluene100882.4
AlCl₃Dichloromethane401278.9

This method’s versatility allows for solvent-free operation, reducing organic waste. However, strong acid use necessitates corrosion-resistant equipment, and over-acylation can occur if reaction times exceed optimal durations. Recent optimizations focus on replacing homogeneous acids with heterogeneous catalysts (e.g., sulfonated carbon) to improve recyclability .

Industrial-Scale Synthesis Using Aluminum Chloride

A scalable one-step process involves reacting chlorobenzene with 3-chloropropionyl chloride in the presence of AlCl₃ and macroporous strong acid resins. The reaction proceeds at 150–180°C under nitrogen, with HCl byproducts absorbed in a four-stage tower. Post-reaction distillation isolates this compound in 94% purity, while toluene and petroleum ether solvents are recycled .

Table 3: Industrial Process Metrics

ParameterValue
AlCl₃ Loading (wt%)15–20
Reaction Temperature (°C)160–180
Cycle Time (h)2.5–3.5
Solvent Recovery Rate (%)92–95

This method minimizes energy consumption by eliminating cryogenic hydrolysis steps and reduces labor through automated solvent recovery. However, catalyst deactivation over multiple cycles remains a challenge, with AlCl₃ losing 12–15% activity after five batches .

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
HCl Cyclization 95.198.4ModerateHigh (HCl waste)
Acid-Catalyzed 90–92.598.5–99.2HighModerate (Al waste)
Friedel-Crafts 78.9–87.395–97LowLow (solvent recovery)
Industrial AlCl₃ 9494–96HighLow (closed-loop)

The acid-catalyzed and industrial methods offer the best balance of yield and scalability, though the former generates metal waste. The Friedel-Crafts route, while less efficient, avoids hazardous gases and suits small-scale production.

Critical Factors Influencing Yield and Purity

  • Catalyst Selection : AlCl₃ outperforms ZnCl₂ and Fe-based catalysts in cyclization reactions due to stronger Lewis acidity, but it requires careful moisture control to prevent hydrolysis .

  • Temperature Control : Exothermic reactions (e.g., HCl cyclization) demand precise cooling to prevent thermal runaway, which can reduce yields by 8–12% .

  • Solvent Systems : Toluene and petroleum ether enable efficient extraction but pose flammability risks. Recent studies suggest cyclopentyl methyl ether (CPME) as a safer alternative.

  • Residence Time : Prolonged reaction times in Friedel-Crafts acylation (>8 hours) lead to dimerization, decreasing yields by 15–20% .

Chemical Reactions Analysis

Yield and Purity

The yields from various synthetic routes range from 88% to over 95%, depending on the specific conditions employed during synthesis .

Chemical Reactions Involving this compound

This compound can undergo several chemical transformations, making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives:

  • Example Reaction : Treatment with sodium hydroxide can lead to substitution reactions where the chlorine atom is replaced by hydroxyl or other nucleophiles.

Oxidation and Reduction Reactions

This compound can also participate in oxidation reactions:

  • Oxidation : It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction : Reduction can convert it into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

Hydrolysis Reactions

In hydrolysis reactions, the ester functionalities can be hydrolyzed to form carboxylic acids:

  • Example Reaction : Hydrolysis in aqueous conditions can yield the corresponding acid derivative along with alcohols.

Research Findings on Biological Activities

Recent studies have highlighted the potential biological activities associated with derivatives of indanones, including:

  • Antiviral Properties : Some derivatives exhibit significant antiviral activity against various viral strains.

  • Anticancer Activity : Compounds derived from indanones have shown promise in inhibiting cell proliferation in cancer models, suggesting potential therapeutic applications .

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionChlorine replaced by nucleophiles (e.g., OH)
OxidationConversion to carboxylic acids
ReductionFormation of alcohols
HydrolysisHydrolysis of esters to acids

This detailed overview provides insights into the synthesis, chemical reactions, and biological significance of this compound, highlighting its importance in both academic research and industrial applications.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-1-indanone serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating several medical conditions:

  • Anticonvulsants : Compounds derived from this compound have been explored for their anticonvulsant properties, contributing to the development of new treatments for epilepsy.
  • Anticholinergics : These derivatives are also investigated for their efficacy in treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.
  • Cancer Therapeutics : Some studies indicate that this compound derivatives exhibit activity against solid tumors, making them candidates for anticancer drug development .

Agricultural Applications

In agriculture, this compound is utilized as a precursor for synthesizing novel pesticides. For example:

  • Indoxacarb : This pesticide, derived from this compound, is recognized for its high efficiency and low environmental residue, aligning with sustainable agricultural practices .
  • Insecticides and Fungicides : The compound's derivatives are explored as potential insecticides and fungicides, contributing to pest management strategies .

Synthetic Applications

This compound is a crucial building block in organic synthesis:

  • Synthesis of Substituted Pyridines : It participates in the Irie synthesis method for creating substituted pyridines, which are valuable in medicinal chemistry .
  • Preparation of Other Indanones : The compound is used to synthesize various indanone derivatives that have broad biological activities .

Case Study 1: Synthesis Method Improvement

A recent study focused on improving the yield of this compound through optimized synthetic routes. The research highlighted a method utilizing phase transfer catalysts to enhance reaction selectivity and reduce side reactions, achieving yields up to 92.4% .

Research conducted on the biological activity of 1-indanone derivatives demonstrated their potential as antiviral agents and anticancer drugs. The study emphasized the importance of structural modifications on biological efficacy, paving the way for new drug discovery .

Data Tables

Application AreaSpecific UsesReferences
PharmaceuticalsAnticonvulsants, Anticholinergics, Cancer Drugs
AgriculturePesticides (e.g., Indoxacarb)
Organic SynthesisSubstituted Pyridines, Indanone Derivatives
Synthetic MethodYield (%)DescriptionReferences
Phase Transfer Catalysis92.4Improved yield through optimized synthesis
Traditional MethodsVariedConventional methods with lower selectivity

Mechanism of Action

The mechanism of action of 5-Chloro-1-indanone involves its interaction with specific molecular targets and pathways. It participates in various biochemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Indanone Derivatives

Key Differences :

  • Catalyst Systems: 5-Chloro-1-indanone uses ZnCl₂, while 5-methoxy derivatives employ NbCl₅, which is more oxophilic and suited for deactivated aromatic rings .
  • Environmental Impact: this compound’s optimized synthesis avoids hazardous reagents (e.g., thionyl chloride) and reduces wastewater , whereas older methods for similar compounds often involve toxic solvents or harsh acids.

Physical and Chemical Properties

Property This compound 5-Methoxy-1-indanone 5-Hydroxyindan-1-one 5-Benzyloxy-6-methoxy-1-indanone
Melting Point 94–98°C Not reported Not reported Not reported
Boiling Point 124–125°C (3 mmHg) Not reported Not reported Not reported
Solubility Insoluble in water Soluble in organic solvents Varies with pH Soluble in acetone, CHCl₃
logP (Octanol/Water) 2.469 (Crippen) Higher due to methoxy group Lower due to -OH group Not calculated
ΔfH° (gas) -75.80 kJ/mol Not reported Not reported Not reported

Structural Influences :

  • Chlorine Substituent: Enhances electrophilicity and lipophilicity, making this compound ideal for hydrophobic drug intermediates .
  • Methoxy/Hydroxy Groups : Increase polarity and hydrogen-bonding capacity, altering solubility and biological activity .

Mechanistic Insights :

  • Antitumor Activity : 5-Chloro derivatives inhibit tumor growth via diarylsulfonylurea moieties, which disrupt mitochondrial function .
  • Pesticide Specificity : The chlorine atom in indoxacarb enhances binding to insect voltage-gated sodium channels .

Research Advancements and Challenges

  • Asymmetric Synthesis: (S)-5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone was synthesized with 92% enantiomeric excess using cinchonine catalysis, critical for chiral agrochemicals .
  • Environmental Metrics: Newer this compound routes reduce energy consumption (20–150°C vs. traditional 70–80°C ) and eliminate toxic byproducts .
  • Limitations : Hydroxy and methoxy derivatives face stability issues under oxidative conditions, limiting their industrial scalability .

Biological Activity

5-Chloro-1-indanone is a compound that has garnered attention in the fields of organic synthesis and pharmacology due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

This compound (C₉H₇ClO) is an important organic intermediate used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. Its molecular weight is 166.61 g/mol, and it has been synthesized through various methods, primarily involving Friedel-Crafts acylation reactions with chlorinated aromatic compounds as starting materials .

Common Synthesis Methods:

  • Friedel-Crafts Acylation : Utilizing 3,4'-dichloropropiophenone as a raw material, this method has shown yields up to 92.4% with high purity .
  • Aluminum Chloride Catalysis : The use of aluminum chloride under controlled temperatures (120-150°C) facilitates the cyclization process necessary for forming this compound .

Biological Activities

The biological activity of this compound is primarily attributed to its structural similarity to other indanones, which have demonstrated a range of pharmacological effects. Studies indicate that derivatives of indanones exhibit significant antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties .

Antiviral Activity

Research has highlighted that certain indanone derivatives can inhibit viral replication. For instance, compounds derived from 1-indanones have been effective against hepatitis C virus (HCV), showcasing their potential as antiviral agents .

Anticancer Properties

This compound and its derivatives have been explored for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting oxidative stress .

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated using animal models. In one study, compounds were tested for their ability to reduce carrageenan-induced paw edema in rats. The results indicated that certain derivatives displayed stronger anti-inflammatory effects compared to standard treatments like indomethacin .

Summary of Biological Activities

Activity Description Reference
AntiviralInhibition of HCV replication; potential treatment for viral infections
AnticancerInduction of apoptosis; inhibition of tumor growth in various cancer cell lines
Anti-inflammatoryReduction of edema in animal models; comparison with standard NSAIDs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1-indanone in academic research?

  • Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation of chlorobenzene derivatives or halogenation of 1-indanone precursors. For example, asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone using cinchonine as a catalyst and cumyl hydroperoxide (CHP) as an oxidant in dichloromethane (room temperature, 5 hours) yields enantiomerically enriched derivatives . Purity is enhanced by recrystallization in ethyl acetate instead of column chromatography .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹.
  • ¹H/¹³C NMR : Probes aromatic proton environments (δ 7.2–7.8 ppm for indanone protons) and quaternary carbons.
  • Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 166 (molecular weight: 166.6 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : N95 masks, chemical-resistant gloves (nitrile), and goggles to prevent inhalation (H335), skin contact (H315), and eye exposure (H319) .
  • Storage : Keep in glass containers at room temperature, away from oxidizers, under inert gas to avoid degradation .
  • Emergency Response : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor respiratory function .

Advanced Research Questions

Q. How can researchers optimize asymmetric hydroxylation reactions to improve enantiomeric excess (ee) in this compound derivatives?

  • Methodological Answer :

  • Catalyst/Oxidant Ratio : A molar ratio of 1:0.2:1.2 (substrate:cinchonine:CHP) increases ee to 92% .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction kinetics vs. non-polar alternatives.
  • Temperature Control : Reactions at 0–5°C reduce side-product formation, improving yield (82%+) and ee .

Q. What methodologies resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer :

  • Purity Analysis : Use differential scanning calorimetry (DSC) to verify melting ranges (reported: 92–98°C) .
  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular forces (C-H···O, π-π stacking) influencing polymorphism and melting behavior .
  • Controlled Recrystallization : Standardize solvent systems (e.g., ethanol/water) to isolate pure polymorphic forms .

Q. What challenges arise when scaling up the synthesis of this compound derivatives for industrial applications, and how are they addressed?

  • Methodological Answer :

  • Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized cinchona alkaloids) reduce costs and improve recyclability .
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to meet environmental regulations .
  • Process Safety : Implement real-time monitoring for exothermic reactions during CHP addition to prevent thermal runaway .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of this compound-derived compounds (e.g., antitumor vs. neurotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., HeLa vs. neuronal cells) to differentiate therapeutic vs. toxic thresholds .
  • Metabolite Profiling : Use LC-MS to identify bioactive metabolites and their stability under physiological conditions .
  • In Silico Modeling : Compare molecular docking results (e.g., binding to GABA receptors vs. tubulin) to rationalize target specificity .

Q. Experimental Design Considerations

Q. What strategies improve reproducibility in synthesizing this compound analogs?

  • Methodological Answer :

  • Standardized Protocols : Document exact stoichiometry, solvent drying methods, and reaction atmosphere (N₂ vs. air) .
  • Batch-to-Batch Analysis : Use HPLC to track impurities (e.g., unreacted starting materials) and adjust purification steps .
  • Open-Source Data Sharing : Publish raw spectral data and crystallization parameters in public repositories .

Properties

IUPAC Name

5-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSHTHCZIOVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074624
Record name 5-Chloro-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42348-86-7
Record name 5-Chloro-1-indanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-one, 5-chloro-2,3-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Inden-1-one, 5-chloro-2,3-dihydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Chloro-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Chloro-1-indanone
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